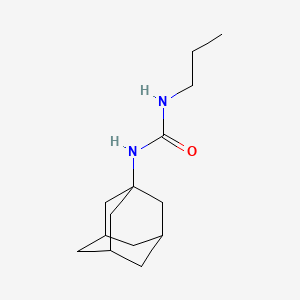

1-(Adamantan-1-yl)-3-propylurea

説明

Structure

3D Structure

特性

IUPAC Name |

1-(1-adamantyl)-3-propylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O/c1-2-3-15-13(17)16-14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,2-9H2,1H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWNPDYOSNXDOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NC12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Lipophilic Bullet Meets a Privileged Linker: A Technical Guide to the Discovery of Adamantane-Based Urea Derivatives

Introduction

In the landscape of medicinal chemistry, the strategic combination of distinct pharmacophoric elements is a cornerstone of rational drug design. This guide delves into the discovery and development of a fascinating class of molecules: adamantane-based urea derivatives. The adamantane scaffold, a rigid, lipophilic, three-dimensional hydrocarbon, offers a unique set of properties that have been successfully exploited to enhance the pharmacological profiles of numerous drug candidates.[1][2][3] When coupled with the urea functional group, a versatile linker capable of forming critical hydrogen bond interactions, a powerful molecular architecture emerges with broad therapeutic potential.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will navigate the core principles of designing adamantane-based urea derivatives, from fundamental structural considerations and synthetic strategies to detailed analyses of their structure-activity relationships (SAR) across various biological targets. We will explore the causal relationships behind experimental choices, providing not just a "what" but a "why" to empower your own discovery programs.

The Adamantane Scaffold: A Diamond in the Rough of Drug Design

The adamantane moiety, with its tricyclic cage-like structure, is more than just a bulky lipophilic group. Its unique physicochemical properties are instrumental in shaping the biological activity of the molecules that contain it.

-

Lipophilicity and CNS Penetration: The high lipophilicity of the adamantane cage can significantly enhance a compound's ability to cross cellular membranes, including the blood-brain barrier.[2] This property has been a key factor in the development of adamantane-containing drugs for central nervous system (CNS) disorders.[2]

-

Rigidity and Conformational Restriction: Unlike flexible alkyl chains, the rigid adamantane scaffold restricts the conformational freedom of a molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity.[4]

-

Three-Dimensionality and Target Engagement: The distinct three-dimensional shape of adamantane allows for a more precise and extensive exploration of binding pockets within enzymes and receptors compared to flat aromatic rings.[2][4] This can lead to improved potency and selectivity.

-

Metabolic Stability: The adamantane core is generally resistant to metabolic degradation, which can protect adjacent functional groups and prolong the half-life of a drug.[2]

The Urea Moiety: A Hydrogen-Bonding Powerhouse

The N,N'-disubstituted urea functional group is considered a "privileged scaffold" in medicinal chemistry due to its remarkable ability to act as both a hydrogen bond donor and acceptor. The two N-H groups can donate hydrogen bonds, while the carbonyl oxygen can accept a hydrogen bond. This allows the urea moiety to form strong and specific interactions with amino acid residues in the active sites of enzymes and receptors, making it a highly effective linker for anchoring a molecule to its target.

Synthetic Strategies for Adamantane-Based Urea Derivatives

The synthesis of adamantane-based urea derivatives is generally straightforward, with the most common approach being the reaction of an adamantyl isocyanate with a primary or secondary amine.[5] Alternatively, an adamantyl amine can be reacted with an isocyanate.

General Synthetic Workflow

The following diagram illustrates the common synthetic pathways to adamantane-based urea derivatives.

Caption: Common synthetic routes to adamantane-based urea derivatives.

Experimental Protocol: Synthesis of 1-Adamantyl-3-(4-(trifluoromethoxy)phenyl)urea

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative adamantane-based urea derivative.

Materials:

-

1-Adamantyl isocyanate

-

4-(Trifluoromethoxy)aniline

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Stir plate and magnetic stir bar

-

Round bottom flask

-

Nitrogen or Argon atmosphere setup

-

Thin Layer Chromatography (TLC) plate (Silica gel)

-

Column chromatography setup (Silica gel)

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of 4-(trifluoromethoxy)aniline (1.0 equivalent) in anhydrous DCM under a nitrogen atmosphere, add triethylamine (1.1 equivalents).

-

Stir the solution at room temperature for 10 minutes.

-

Add 1-adamantyl isocyanate (1.0 equivalent) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature and monitor its progress by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent).

-

Upon completion of the reaction (typically within 2-4 hours), quench the reaction by adding deionized water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure 1-adamantyl-3-(4-(trifluoromethoxy)phenyl)urea.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Therapeutic Applications and Structure-Activity Relationships (SAR)

Adamantane-based urea derivatives have been investigated for a wide range of therapeutic applications, with notable success in enzyme inhibition.

Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs) into their less active dihydroxy derivatives.[6] Inhibition of sEH is therefore a promising therapeutic strategy for treating inflammation, pain, and cardiovascular diseases.[6] Adamantane-based ureas have emerged as potent sEH inhibitors.[6]

The adamantyl group typically occupies a hydrophobic pocket in the active site of sEH, while the urea moiety forms key hydrogen bonds with catalytic residues.

Structure-Activity Relationship of Adamantane-Based Urea sEH Inhibitors

| Compound ID | Adamantane Substitution | Linker | Other Substituent | IC50 (nM) | Reference |

| 1 | 1-Adamantyl | Urea | 4-Trifluoromethoxyphenyl | Potent | [7] |

| 2 | 1-Adamantyl (1-methyl) | Urea | - | 4-fold increase in potency vs. unsubstituted | [8] |

| 3 | 1-Adamantyl (di- or tri-methyl) | Urea | - | Decreased metabolic stability | [8] |

| 4 | Oxaadamantane | Urea | - | Improved solubility and pharmacokinetic profile | [6] |

| 5 | 1-Adamantyl | Selenourea | Aromatic groups | 34.3 - 1200 | [9][10] |

Key SAR Insights:

-

Adamantane Substitution: The introduction of a single methyl group at a bridgehead position of the adamantane cage can increase potency without significantly compromising metabolic stability.[8] However, further substitution with two or three methyl groups leads to a substantial decrease in metabolic stability.[8]

-

Linker Modification: Replacing the urea with a thiourea or selenourea can modulate activity and improve solubility.[10] The flexibility and length of the spacer between the adamantane and the urea/thiourea/selenourea group also influence inhibitory potency.[10]

-

Bioisosteric Replacement: Replacing the adamantane group with other lipophilic bicyclic moieties like camphanyl or norcamphanyl can improve water solubility while maintaining high inhibitory activity.[7]

Caption: Mechanism of action of adamantane-based urea sEH inhibitors.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that converts inactive cortisone to active cortisol within cells.[11] Elevated cortisol levels are implicated in metabolic syndrome, including type 2 diabetes and obesity.[11] Selective inhibition of 11β-HSD1 is therefore a valuable therapeutic strategy. Adamantane derivatives, including ureas and related structures, have been identified as potent and selective 11β-HSD1 inhibitors.[11][12]

Structure-Activity Relationship of Adamantane-Based 11β-HSD1 Inhibitors

| Compound Class | Key Structural Features | IC50 Range (nM) | Reference |

| Adamantyl Ethanone Pyridyl Derivatives | Unsubstituted pyridine tethered to an adamantyl ethanone via an ether or sulfoxide linker | 34 - 48 | [11] |

| Adamantyl Carboxamides and Acetamides | Adamantyl carboxamide or acetamide core | ~100 | [12][13] |

| Adamantyl Triazoles | Adamantyl triazole scaffold | Active in vitro and in vivo | [14] |

Key SAR Insights:

-

For adamantyl ethanone pyridyl derivatives, an unsubstituted pyridine linked to the adamantyl ethanone motif is a key pharmacophore for activity.[11]

-

Optimization of adamantyl carboxamide and acetamide series has led to potent inhibitors with good selectivity over other hydroxysteroid dehydrogenases and reasonable metabolic stability.[12][13]

Anticancer Agents

The combination of an indole ring, an adamantane group, and a urea/thiourea moiety has yielded promising anticancer agents.[15][16] These compounds have shown anti-proliferative activity against various cancer cell lines, including lung, liver, and breast cancer.[15][16]

One of the identified mechanisms of action is the induction of the orphan nuclear receptor Nur77, a potential therapeutic target in cancer.[15][16] Certain adamantane-indole-urea derivatives have been shown to induce Nur77 expression and promote apoptosis in cancer cells.[15][16] Molecular docking studies have indicated a favorable binding affinity of these compounds with Nur77.[15][16]

Anti-Tuberculosis Agents

The rise of drug-resistant tuberculosis necessitates the discovery of novel therapeutic agents. Adamantyl urea derivatives have been identified as having potent activity against Mycobacterium tuberculosis.[5][17] A clear structure-activity relationship has been established, with the 1-adamantyl-3-phenyl urea core being a key pharmacophore.[5][17] The mechanism of action is believed to involve the inhibition of multiple epoxide hydrolase enzymes within the bacterium.[5][17]

Challenges and Future Directions

Despite the successes, the development of adamantane-based urea derivatives is not without its challenges.

-

Solubility: The high lipophilicity of the adamantane group can lead to poor aqueous solubility, which can hinder formulation and bioavailability.[6] Strategies to address this include the introduction of polar functional groups or the use of bioisosteric replacements for the adamantane core.[6][7]

-

Metabolic Stability: While the adamantane core itself is generally stable, modifications to the adamantane can impact metabolic stability.[8] Careful optimization is required to balance potency and metabolic clearance.

-

Selectivity: As with any drug discovery program, achieving high selectivity for the desired target over off-targets is crucial to minimize side effects. The rigid nature of the adamantane scaffold can be an advantage in designing selective inhibitors.

Future research in this area will likely focus on:

-

The design of novel adamantane analogs with improved physicochemical properties.

-

The exploration of a wider range of therapeutic targets for adamantane-based urea derivatives.

-

The use of computational modeling and structural biology to guide the design of more potent and selective compounds.

Conclusion

The strategic fusion of the adamantane scaffold and the urea linker has created a versatile and powerful platform for the discovery of novel therapeutics. The unique properties of adamantane, combined with the hydrogen-bonding capabilities of the urea moiety, have enabled the development of potent and selective inhibitors for a variety of enzymes implicated in human disease. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and a commitment to overcoming challenges such as solubility and metabolic stability, holds great promise for the future of drug discovery.

References

- Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. PubMed,

- Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents. RSC Publishing,

- Adamantane Analogs: From Anti-Influenza Drugs to Soluble Epoxide Hydrolase Inhibitors for Acute Pancre

- Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1. PubMed,

- Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. eScholarship,

- Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1 H -indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents. RSC Advances (RSC Publishing) DOI:10.1039/C7RA08149A,

- Adamantyl triazoles as selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1. Bioorganic & Medicinal Chemistry Letters,

- Anti-Inflammatory Activity of Soluble Epoxide Hydrolase Inhibitors Based on Selenoureas Bearing an Adamantane Moiety. PubMed,

- Anti-Inflammatory Activity of Soluble Epoxide Hydrolase Inhibitors Based on Selenoureas Bearing an Adamantane Moiety. MDPI,

- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv

- Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. PubMed,

- The structure-activity relationship of urea derivatives as anti-tuberculosis agents. PubMed,

- Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors.

- The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents. Europe PMC,

- Unlocking therapeutic potential: the role of adamantane in drug discovery. Connect Radio,

- Adamantanone: A Versatile Precursor for the Synthesis of Adamantane Deriv

- Unlocking therapeutic potential: the role of adamantane in drug discovery.

Sources

- 1. scispace.com [scispace.com]

- 2. connectsci.au [connectsci.au]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors [escholarship.org]

- 8. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Activity of Soluble Epoxide Hydrolase Inhibitors Based on Selenoureas Bearing an Adamantane Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Adamantyl triazoles as selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1 H -indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08149A [pubs.rsc.org]

- 17. The structure-activity relationship of urea derivatives as anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Adamantyl Urea Derivatives as sEH Inhibitors: A Technical Guide

Executive Summary

The pharmacological inhibition of soluble epoxide hydrolase (sEH) represents a highly promising therapeutic axis for the treatment of cardiovascular diseases, inflammation, and neuropathic pain. By stabilizing endogenous epoxyeicosatrienoic acids (EETs), sEH inhibitors shift the arachidonic acid cascade toward a pro-resolving, vasodilatory state. Among the diverse chemical classes of sEH inhibitors, 1,3-disubstituted ureas containing an adamantyl moiety have emerged as foundational pharmacophores. This whitepaper provides an in-depth technical analysis of adamantyl urea derivatives, detailing their mechanism of action, structure-activity relationships (SAR), pharmacokinetic evolution, and the self-validating experimental protocols required for their evaluation.

Mechanistic Rationale: The Arachidonic Acid Cascade

The arachidonic acid (AA) cascade generates a spectrum of bioactive lipid mediators. Cytochrome P450 (CYP) epoxygenases convert AA into epoxyeicosatrienoic acids (EETs), which exert potent anti-inflammatory, analgesic, and vasodilatory effects[1]. However, EETs are rapidly hydrolyzed by sEH into dihydroxyeicosatrienoic acids (DHETs or DiHETrEs), which are biologically less active and primarily pro-inflammatory[1].

Inhibiting sEH prevents this degradation, amplifying the beneficial autocrine and paracrine signaling of EETs[2].

Arachidonic acid cascade highlighting sEH inhibition by adamantyl ureas.

The Adamantyl Urea Pharmacophore: Structural Evolution

The rational design of sEH inhibitors is anchored in transition-state mimicry. The urea moiety acts as the primary pharmacophore, forming a stable hydrogen bond network with the catalytic residues Asp335, Tyr383, and Tyr466 in the sEH active site[1]. Because the sEH binding pocket is a large, L-shaped hydrophobic tunnel, the incorporation of a bulky, lipophilic adamantyl group perfectly anchors the inhibitor adjacent to the catalytic center, driving low-nanomolar to picomolar binding affinities[3].

Key Derivatives and SAR Progression

-

AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid): An early prototype featuring an adamantyl group paired with a flexible dodecanoic acid chain. While highly potent in vitro, its in vivo utility is severely bottlenecked by rapid metabolism via β -oxidation of the lipid chain and poor aqueous solubility[2].

-

t-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid): To overcome the metabolic instability of AUDA, the flexible alkyl chain was replaced with a conformationally restricted cyclohexyl-ether-benzoic acid system. This structural rigidification drastically improved metabolic stability, oral bioavailability, and target affinity[1].

-

AR9281 (APAU): A conformationally restricted adamantyl urea that advanced to Phase II clinical trials for hypertension and type 2 diabetes[4]. Despite excellent safety profiles, it failed to show adequate clinical efficacy due to a short target residence time on the human sEH enzyme and rapid clearance[5].

Quantitative Inhibition Data

The following table summarizes the species-specific IC50 values for benchmark adamantyl urea derivatives, highlighting the critical differences between murine and human orthologs that impact preclinical translation.

| Compound Name | Human sEH IC50 | Murine sEH IC50 | Key Structural Feature | Primary Limitation |

| AUDA | 69 nM[6] | 18 nM[6] | Flexible dodecanoic acid chain | Rapid β -oxidation[2] |

| t-AUCB | 1.3 nM[7] | 8 nM[7] | Cyclohexyl-ether-benzoic acid | High lipophilicity |

| AR9281 | 13.8 nM[8] | 1.7 nM[8] | Acetyl-piperidinyl group | Short human residence time[5] |

Experimental Workflows: Self-Validating Protocols

To accurately quantify the potency of highly lipophilic adamantyl ureas, researchers must employ highly controlled, self-validating biochemical assays. The FRET-based assay using the fluorogenic substrate PHOME is the industry standard[1].

FRET-Based sEH Inhibition Protocol

Causality & Logic: Adamantyl ureas are slow, tight-binding inhibitors. If the substrate is added simultaneously with the inhibitor, the apparent IC50 will be artificially inflated because the urea moiety has not yet established its hydrogen bond network with Asp335/Tyr383. Furthermore, because these compounds are highly lipophilic, they tend to non-specifically bind to plastic microtiter plates; the inclusion of Bovine Serum Albumin (BSA) is critical to maintain the free-drug concentration[1].

Step-by-Step Methodology:

-

Enzyme Preparation: Dilute recombinant human or murine sEH in assay buffer (25 mM Tris-HCl, pH 7.0) supplemented with 0.1 mg/mL BSA[1]. Validation check: Ensure BSA is lipid-free to prevent endogenous substrate competition.

-

Inhibitor Pre-incubation: Add the adamantyl urea derivative (dissolved in DMSO, final DMSO concentration <1%) to the enzyme solution. Incubate in the dark for exactly 10 minutes at room temperature[1]. Causality: Allows the adamantyl group to dock into the hydrophobic pocket and the urea to bond with Tyr383/Tyr466.

-

Substrate Addition: Initiate the reaction by adding PHOME at a final concentration of 50 μ M[1]. Incubate for 60 minutes in the dark.

-

Reaction Quenching: Add ZnSO4 to the microplate wells[1]. Causality: Heavy metal ions instantly precipitate the sEH enzyme, halting catalysis and preventing background drift during the readout phase.

-

Fluorescence Readout: Measure fluorescence at an excitation wavelength of 330 nm and an emission wavelength of 465 nm[1].

-

Self-Validation: Always run a vehicle control (DMSO only) to establish Vmax , and a positive control (e.g., AUDA at 1 μ M) to ensure complete enzyme inhibition.

Self-validating FRET-based experimental workflow for sEH inhibition assays.

Pharmacokinetics and Clinical Translation

The transition of adamantyl ureas from in vitro tools to clinical candidates has been defined by the struggle to balance potency with metabolic stability.

Metabolic Liabilities: In vitro and in vivo metabolic profiling of N-adamantyl ureas (such as AEPU) reveals that Cytochrome P450 3A4 (CYP3A4) is the primary enzyme mediating their degradation[9]. The adamantyl moiety itself is subject to extensive phase I hydroxylation[9]. While these hydroxylated metabolites often retain some sEH inhibitory activity, they are significantly less potent than the parent compound[9].

Clinical Trials & The AR9281 Paradigm: AR9281 was advanced to Phase IIa clinical trials for patients with impaired glucose tolerance and hypertension[4]. In Phase I, it demonstrated excellent safety and achieved ≥ 90% sEH inhibition over 8-12 hours at doses of 250-500 mg[10]. However, the Phase IIa trial failed to meet its efficacy endpoints[1]. Retrospective pharmacokinetic analysis revealed that AR9281 possesses a rapid off-rate and mediocre potency on the human recombinant sEH enzyme compared to the murine enzyme[5]. Because once- or twice-daily dosing is standard for cardiometabolic drugs, the short drug-target residence time meant that unfeasibly high blood levels were required to maintain continuous target suppression[5].

This clinical failure catalyzed the development of next-generation sEH inhibitors (e.g., TPPU), which replace the metabolically vulnerable adamantyl group with more stable aryl groups (like p-trifluoromethoxyphenyl), drastically improving the PK-AUC and target residence time[5].

References

- trans-AUCB (t-AUCB)

- MedchemExpress.

- MedchemExpress.

- Discovery of Potent Soluble Epoxide Hydrolase (sEH)

- Arete Therapeutics Presents Positive Clinical and Preclinical Data for AR9281 BioSpace URL

- Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications PMC - NIH URL

- Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain Journal of Medicinal Chemistry - ACS Publications URL

- Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies MDPI URL

- In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors PMC - NIH URL

- Insight into the binding modes and inhibition mechanisms of adamantyl-based 1,3-disubstituted urea inhibitors Taylor & Francis URL

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer | MDPI [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Arete Therapeutics Presents Positive Clinical and Preclinical Data for AR9281 - BioSpace [biospace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

The Adamantyl Urea Scaffold: A Technical Guide to Its Antimicrobial Potential

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the adamantyl urea scaffold has emerged as a promising and versatile platform. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, antimicrobial evaluation, and structure-activity relationships of adamantyl urea derivatives. Drawing upon field-proven insights, this document elucidates the causalities behind experimental choices and provides robust, self-validating protocols to empower your research and development endeavors.

Introduction: The Rationale for Adamantyl Urea Derivatives in Antimicrobial Drug Discovery

The adamantane moiety, a rigid and lipophilic tricyclic hydrocarbon, has a rich history in medicinal chemistry, most notably as an antiviral agent.[1][2] Its unique steric and lipophilic properties are known to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] When coupled with the urea functional group—a common pharmacophore capable of forming crucial hydrogen bond interactions with biological targets—the resulting adamantyl urea derivatives present a compelling chemical space for the discovery of new antimicrobial agents.[3][4]

The critical need for new antibacterial and antifungal agents is underscored by the rise of multi-drug-resistant (MDR) strains, which pose a significant global health threat.[3] Adamantyl urea derivatives have demonstrated promising activity against a range of clinically relevant pathogens, including notoriously difficult-to-treat bacteria like Acinetobacter baumannii.[3][5] This guide will dissect the key attributes of this chemical class and provide the technical foundation for its exploration.

Synthesis and Characterization: Building the Adamantyl Urea Core

The synthesis of adamantyl urea derivatives is typically a straightforward and efficient process, often involving the reaction of an appropriate amine with an isocyanate.[6] This facile chemistry allows for the rapid generation of diverse compound libraries to probe structure-activity relationships.

General Synthetic Protocol

A common and effective method for synthesizing 1-adamantyl-3-aryl urea derivatives is outlined below. This protocol is valued for its high yields and relatively short reaction times.

Experimental Protocol: Synthesis of 1-Adamantyl-3-Aryl Urea Derivatives

-

Reactant Preparation: In a suitable reaction vessel, dissolve the desired substituted aniline (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Isocyanate: To the stirred solution, add 1-adamantyl isocyanate (1.0 equivalent) dropwise at room temperature.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the resulting precipitate is typically collected by filtration, washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials, and dried under vacuum. Further purification, if necessary, can be achieved by recrystallization or column chromatography.

Spectroscopic Characterization

The chemical structures of the synthesized adamantyl urea derivatives must be rigorously confirmed using a suite of spectroscopic techniques.[3][5]

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule. The ¹³C NMR spectrum will exhibit a characteristic signal for the urea carbonyl group (C=O) typically between 153 and 158 ppm.[3]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the key functional groups. The urea moiety will show characteristic N-H stretching and C=O stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of the synthesized compounds.[3]

In Vitro Evaluation of Antimicrobial Activity

A critical step in the drug discovery pipeline is the in vitro evaluation of the antimicrobial activity of newly synthesized compounds. This section details the standardized protocols for determining the efficacy of adamantyl urea derivatives against a panel of clinically relevant microorganisms.

Antimicrobial Susceptibility Testing: The Broth Microdilution Assay

The broth microdilution assay is a widely accepted method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[7]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

-

Preparation of Bacterial Inoculum: Aseptically transfer 3-5 colonies of the test bacterium from an agar plate into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

-

Preparation of Compound Dilutions: Prepare a stock solution of the adamantyl urea derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in the broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria and no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC).

Caption: Workflow for MIC Determination.

Spectrum of Activity

Adamantyl urea derivatives have been screened against a variety of bacterial and fungal strains.[3][5] A notable finding is the promising activity of certain derivatives against Acinetobacter baumannii, a challenging Gram-negative pathogen.[3][5] For instance, 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea demonstrated outstanding growth inhibition (94.5%) against this bacterium.[3] While some compounds have shown moderate activity against Klebsiella pneumoniae and Staphylococcus aureus, the activity against Escherichia coli, Pseudomonas aeruginosa, and Candida albicans has been generally moderate to poor in some studies.[3]

Table 1: Summary of Antimicrobial Activity of Selected Adamantyl Urea Derivatives

| Compound ID | Target Organism | Activity Level | Reference |

| 3l | Acinetobacter baumannii | 94.5% growth inhibition | [3] |

| 3c, 3g | Klebsiella pneumoniae | Moderate growth inhibition | [3] |

| 3k | Staphylococcus aureus | Moderate growth inhibition | [3] |

| 3a-q | Escherichia coli | Moderate to poor inhibition | [3] |

| 3a-q | Pseudomonas aeruginosa | Moderate to poor inhibition | [3] |

| 3a-q | Candida albicans | Moderate to poor inhibition | [3] |

Mechanism of Action and Structure-Activity Relationship (SAR)

Understanding the mechanism of action and the relationship between chemical structure and biological activity is paramount for rational drug design.

Putative Mechanism of Action

Molecular docking studies have provided insights into the potential mechanism of action of adamantyl urea derivatives. For some active compounds against A. baumannii, the enoyl-(acyl-carrier-protein) reductase (ENR) has been identified as a potential target.[5] This enzyme is crucial for fatty acid biosynthesis in bacteria, making it an attractive target for antimicrobial agents. The adamantyl group often plays a key role in anchoring the molecule within the active site of the target enzyme.[5]

The following diagram depicts the proposed interaction of an adamantyl urea derivative with its target enzyme.

Caption: Proposed Mechanism of Action.

Structure-Activity Relationship (SAR)

Systematic modification of the adamantyl urea scaffold has revealed key structural features that influence antimicrobial activity.[6][8]

-

The Adamantyl Moiety: The bulky, lipophilic adamantyl group is often crucial for activity, likely contributing to membrane permeability and favorable interactions within the binding pockets of target enzymes.[3][6]

-

The Aryl Substituent: The nature and position of substituents on the aryl ring significantly impact the antimicrobial potency. Electron-withdrawing groups, such as halogens, on the phenyl ring have been shown to enhance activity against certain bacterial strains.[3]

-

The Urea Linker: The urea functional group is a key hydrogen bond donor and acceptor, facilitating interactions with the target protein.

Cytotoxicity Assessment: Ensuring a Therapeutic Window

While potent antimicrobial activity is essential, a successful drug candidate must also exhibit low toxicity to host cells.[9][10][11] Cytotoxicity assays are therefore a critical component of the preclinical evaluation of adamantyl urea derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability.[7]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed a suitable human cell line (e.g., HEK293) into a 96-well plate at an appropriate density and allow the cells to adhere overnight.

-

Compound Addition: Remove the culture medium and add fresh medium containing serial dilutions of the adamantyl urea derivative. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at the appropriate wavelength (typically 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the 50% cytotoxic concentration (CC₅₀).

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is another common method for assessing cytotoxicity. It measures the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes.[12] An increase in LDH in the culture supernatant is indicative of cell death.[12]

Future Directions and Concluding Remarks

Adamantyl urea derivatives represent a promising class of compounds in the ongoing search for novel antimicrobial agents. Their straightforward synthesis, tunable structure, and demonstrated activity against challenging pathogens warrant further investigation. Future research should focus on:

-

Lead Optimization: Synthesizing and evaluating a broader range of analogues to improve potency and spectrum of activity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action to guide rational drug design.

-

In Vivo Efficacy and Safety: Assessing the efficacy and safety of lead compounds in animal models of infection.

-

Antiviral and Anticancer Potential: Further exploring the potential of this scaffold in other therapeutic areas, given the known antiviral and anticancer activities of some adamantane derivatives.[1][13]

By leveraging the technical guidance and protocols outlined in this document, researchers can effectively advance the development of adamantyl urea derivatives as the next generation of antimicrobial therapeutics.

References

-

Al-Wahaibi, L. H., et al. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Antibiotics, 8(4), 187. [Link]

-

Kulshrestha, G., et al. (2021). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Methods in Molecular Biology (Vol. 2355, pp. 105-117). Humana, New York, NY. [Link]

-

Kulshrestha, G., et al. (2021). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. SpringerLink. [Link]

-

Al-Wahaibi, L. H., et al. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. ResearchGate. [Link]

-

El-Emam, A. A., et al. (2018). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N-(Adamantan-1-yl)carbothioimidates, and 2-(Adamantan-1-ylimino)-3-aryl-5-arylidene-4-thiazolidinones. Molecules, 23(11), 2991. [Link]

-

de Oliveira, M. A. L., et al. (2023). New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19. Frontiers in Pharmacology, 14, 1289569. [Link]

-

Mathur, A., et al. (1973). In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound. Antimicrobial Agents and Chemotherapy, 4(5), 593-597. [Link]

-

Shunyakov, L. V., et al. (1998). Inhibition of HIV-1 replication by newly developed adamantane-containing polyanionic agents. Acta virologica, 42(5), 289-295. [Link]

-

Anes, E., et al. (2011). The structure-activity relationship of urea derivatives as anti-tuberculosis agents. Bioorganic & medicinal chemistry letters, 21(21), 6439-6442. [Link]

-

Kulshrestha, G., et al. (2021). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. [Link]

-

Czarzasta, K., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Pharmaceuticals, 17(5), 558. [Link]

-

Hilton, K. L. F., et al. (2023). Adamantane appended antimicrobial supramolecular self-associating amphiphiles. Journal of Supramolecular Chemistry, 35(1), 1-10. [Link]

-

Saade, E., et al. (2021). Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. Frontiers in Pharmacology, 12, 706850. [Link]

-

Ohlan, R., et al. (2008). Synthesis and antimicrobial evaluation of urea inclusion complexes. Organic Communications, 1(2), 24-32. [Link]

-

Bakholdina, S. I., et al. (2017). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry, 15(12), 2589-2597. [Link]

-

Krishna, G. R., et al. (2012). Synthesis and Antibacterial Activity of Urea and Thiourea Derivatives of Anacardic Acid Mixture Isolated from A Natural Product Cashew Nut Shell Liquid (CNSL). Pharmacology & Pharmacy, 3(1), 69-78. [Link]

-

Al-Wahaibi, L. H., et al. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. MDPI. [Link]

-

Al-Wahaibi, L. H., et al. (2019). Antimicrobial urea derivatives. ResearchGate. [Link]

-

Khan, S. A., et al. (2008). Synthesis, characterization and in vitro antibacterial activity of thiourea and urea derivatives of steroids. European journal of medicinal chemistry, 43(10), 2272-2277. [Link]

-

Orzeszko, A., et al. (2000). Synthesis and antimicrobial activity of new adamantane derivatives I. Il Farmaco, 55(9-10), 619-623. [Link]

-

Al-Wahaibi, L. H., et al. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Florida Gulf Coast University. [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2020). A new exploration toward adamantane derivatives as potential anti‐MDR agents: Design, synthesis, antimicrobial, and radiosterilization activity as potential topoisomerase IV and DNA gyrase inhibitors. Archiv der Pharmazie, 353(1), 1900262. [Link]

-

Anes, E., et al. (2011). The structure-activity relationship of urea derivatives as anti-tuberculosis agents. PubMed. [Link]

-

Al-Warhi, T., et al. (2022). Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. ACS omega, 7(12), 10398-10411. [Link]

-

Khan, K. M., et al. (2021). Exploring Amantadine Derivatives as Urease Inhibitors: Molecular Docking and Structure–Activity Relationship (SAR) Studies. Molecules, 26(23), 7150. [Link]

-

Turos, E., et al. (2023). β-Lactams and Ureas as Cross Inhibitors of Prokaryotic Systems. Antibiotics, 12(7), 1121. [Link]

-

Czarzasta, K., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]

- Narayanan, V. L. (1972). U.S. Patent No. 3,703,537. Washington, DC: U.S.

Sources

- 1. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]

- 3. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-Lactams and Ureas as Cross Inhibitors of Prokaryotic Systems [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The structure-activity relationship of urea derivatives as anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]

- 12. Frontiers | Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics [frontiersin.org]

- 13. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In-vitro cytotoxicity of adamantane urea derivatives

In-Vitro Cytotoxicity and Target Engagement of Adamantane Urea Derivatives: A Comprehensive Methodological Guide

The Pharmacological Duality of Adamantane Ureas

Adamantane urea derivatives represent a highly versatile pharmacophore in contemporary drug design. The integration of the bulky, highly lipophilic adamantane cage significantly enhances membrane permeability and metabolic stability, while the urea moiety acts as a critical bidentate hydrogen-bond donor/acceptor for precise target engagement[1].

From an application standpoint, the in-vitro cytotoxicity of these compounds is highly context-dependent. In oncology, derivatives are engineered to induce targeted cytotoxicity (e.g., via kinase inhibition)[2]. Conversely, when designed as soluble epoxide hydrolase (sEH) inhibitors for cardiovascular or anti-inflammatory indications, high cell viability and a wide therapeutic index are mandatory[3]. Understanding this duality is critical for scientists designing in-vitro screening cascades.

Mechanistic Pathways: Targeted Cell Death vs. Cellular Protection

The cellular fate dictated by adamantane urea derivatives depends entirely on their structural substituents and the resulting target affinity.

-

Oncology & Targeted Cytotoxicity: Structural modifications, such as the synthesis of adamantane urea-substituted 3-quinoxalin derivatives (e.g., Compound 8k), shift the target profile toward kinases. Compound 8k acts as a potent Ataxia Telangiectasia Mutated (ATM) kinase inhibitor (enzymatic IC50 = 8 nM)[2]. By inhibiting ATM, the compound blocks the DNA damage response in cancer cells (e.g., HCT116 colorectal lines), leading to the accumulation of un-repaired DNA (quantifiable via p-H2AX) and subsequent apoptosis[2]. Similarly, thiazole-azetidine-adamantane ureas exhibit potent cytotoxicity against breast cancer cell lines in the low micromolar range[1].

-

Anti-Inflammatory & Cellular Protection: Compounds like t-AUCB and AUDA are highly selective sEH inhibitors. They prevent the degradation of epoxyeicosatrienoic acids (EETs), promoting cell survival and vasodilation[4]. t-AUCB inhibits human sEH with an IC50 of 1.3 nM[5]. However, at deliberately high, non-physiological concentrations (25–300 μM), t-AUCB exhibits off-target anti-glioma activity, inducing G0/G1 phase cell cycle arrest in U251 and U87 cells[5].

Fig 1: Divergent signaling pathways of adamantane ureas based on target engagement and dosing.

Quantitative Cytotoxicity and Target Inhibition Profiles

To effectively design an in-vitro assay, researchers must benchmark their novel compounds against established derivatives. The table below synthesizes quantitative data across different adamantane urea classes.

| Compound | Primary Target | Target IC50 | Cell Line Tested | Cellular Effect / Viability | Ref |

| t-AUCB | sEH | 1.3 nM (Human) | U251 / U87 (Glioma) | Dose-dependent growth suppression at 25-300 μM; G0/G1 arrest. | [5] |

| AUDA | sEH | 69 nM (Human) | Rat VSMCs | Suppresses proliferation at 0.3-10 μg/mL. | [6] |

| Compound 8k | ATM Kinase | 8 nM (Enzymatic) | HCT116 (Colorectal) | Sensitizes cells to irradiation; potent cytotoxicity. | [2] |

| Thiazole-Azetidine Urea | Undisclosed Kinases | N/A | Breast Cancer Lines | Potent cytotoxicity in the low micromolar range. | [1] |

| Chlorinated t-AUCB | sEH | 40 pM - 9.2 nM | N/A | High viability margin; CC50 > 100 μM. | [3] |

Field-Proven Experimental Methodologies

When evaluating the cytotoxicity of adamantane ureas, standard protocols often fail due to the extreme lipophilicity (high logP) of the adamantane cage. If a compound precipitates in aqueous cell culture media, it creates a localized "brick dust" effect, leading to false-negative cytotoxicity (the drug never reaches the cells) or false-positive toxicity (physical suffocation of the cell monolayer).

The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: High-Throughput Cell Viability Assay (CellTiter-Glo / MTT)

Causality Focus: Managing Lipophilicity and Vehicle Toxicity

-

Stock Preparation: Dissolve the adamantane urea derivative in 100% anhydrous DMSO to create a 10 mM stock. Why? Adamantane's rigid hydrocarbon structure strongly resists aqueous solvation.

-

Intermediate Dilution (The Critical Step): Perform serial dilutions in 100% DMSO first, rather than diluting directly into the media.

-

Aqueous Transition: Transfer the DMSO dilutions into pre-warmed (37°C) complete culture media (e.g., DMEM + 10% FBS). The final DMSO concentration must not exceed 0.5% v/v . Validation Check: Observe the media under a phase-contrast microscope at 20x magnification. If micro-crystals are visible, the compound has crashed out, and the assay must be repeated using a solubilizer (e.g., 1% BSA or PEG-400).

-

Cell Incubation: Seed cells (e.g., HCT116 or U87) at 5,000 cells/well in a 96-well plate. Incubate for 24h to allow adhesion. Treat with the media containing the compound for 48–72 hours.

-

Quantification: Add CellTiter-Glo reagent (ATP-based luminescence) or MTT. Read luminescence/absorbance.

-

Internal Validation: Always include a vehicle control (0.5% DMSO) to baseline solvent toxicity, and a positive control (e.g., 1 μM Staurosporine) to validate the assay's dynamic range.

Protocol B: Target Engagement & Apoptosis Validation (Western Blot)

Causality Focus: Proving Mechanism-Driven Cytotoxicity A decrease in cell viability does not inherently prove target engagement. To prove that cytotoxicity is driven by specific mechanisms (e.g., ATM inhibition), downstream markers must be quantified.

-

Cell Lysis: Following 24h compound treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Why? Phospho-targets like p-H2AX and p-ATM degrade rapidly without phosphatase inhibitors.

-

Protein Quantification & Separation: Normalize protein concentrations using a BCA assay. Run 20 μg of protein on a 4-12% Bis-Tris polyacrylamide gel.

-

Immunoblotting: Transfer to a PVDF membrane. Probe for primary markers:

-

For ATM Inhibitors: Probe for p-H2AX (Ser139) to confirm DNA damage accumulation[2].

-

For Apoptosis: Probe for Cleaved Caspase-3 and PARP.

-

-

Validation: Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading across all wells.

Fig 2: Standardized in-vitro workflow for evaluating adamantane urea cytotoxicity.

Physicochemical Troubleshooting in In-Vitro Assays

When developing novel adamantane ureas, researchers frequently encounter the "brick dust" phenomenon—compounds with high melting points and exceptionally low aqueous solubility.

-

Protein Binding Interferences: Adamantane derivatives often exhibit high plasma protein binding. In vitro, the concentration of Fetal Bovine Serum (FBS) can drastically shift the apparent IC50. A compound that shows an IC50 of 1 μM in 1% FBS may show an IC50 of 20 μM in 10% FBS due to sequestration by bovine serum albumin.

-

Formulation Strategies: If a derivative is too lipophilic for standard in-vitro screening, consider formulating the compound in cyclodextrins (e.g., HP-β-CD) or utilizing mild sonication during the aqueous dilution phase to maintain a homogenous suspension.

Sources

- 1. N-((3s,5s,7s)-adamantan-1-yl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide | 1797571-74-4 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of soluble epoxide hydrolase by trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is protective against ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

Application Note: Synthesis and Validation of 1-(Adamantan-1-yl)-3-propylurea

Executive Summary & Pharmacological Context

The 1,3-disubstituted urea pharmacophore is a cornerstone in modern medicinal chemistry, particularly in the development of soluble epoxide hydrolase (sEH) inhibitors. The adamantyl group provides exceptional lipophilicity and structural bulk, allowing the molecule to anchor deeply into the hydrophobic pocket of the sEH enzyme, a critical target for cardiovascular, inflammatory, and neurodegenerative diseases 1.

This application note details a highly efficient, self-validating protocol for the synthesis of 1-(Adamantan-1-yl)-3-propylurea (CAS: 73405-14-8) 2. By reacting 1-adamantyl isocyanate with propylamine, researchers can rapidly generate this foundational scaffold for structure-activity relationship (SAR) campaigns or use it as a robust reference standard in biochemical assays 3.

Mechanistic Rationale & Experimental Design

As a Senior Application Scientist, I emphasize that successful urea synthesis is not merely about mixing reagents; it requires strict control over reaction kinetics and microenvironments.

-

The Nucleophilic Addition Pathway: The reaction proceeds via the nucleophilic attack of the primary amine (propylamine) on the highly electrophilic carbon of the isocyanate group. This forms a transient, high-energy zwitterionic intermediate that rapidly tautomerizes to the stable urea product.

-

Causality of Anhydrous Conditions: Isocyanates are notoriously hygroscopic. If atmospheric moisture is introduced, water acts as a competing nucleophile, generating an unstable carbamic acid that spontaneously decarboxylates into 1-adamantylamine. This amine will rapidly consume unreacted isocyanate to form the symmetric, highly insoluble byproduct 1,3-di(adamantan-1-yl)urea . Therefore, rigorous inert gas purging and anhydrous solvents are non-negotiable.

-

Temperature Control (0 °C to RT): The initial nucleophilic addition is highly exothermic. Initiating the reaction at 0 °C suppresses thermal degradation and prevents the volatilization of propylamine (boiling point ~48 °C), ensuring kinetic control before allowing the reaction to mature at room temperature.

-

Solvent Selection (Dichloromethane): Anhydrous DCM provides excellent solubility for the starting isocyanate while remaining completely aprotic. As the reaction progresses, the resulting urea often exhibits lower solubility in cold DCM, providing a visual cue of reaction progression and simplifying downstream isolation.

Workflow Visualization

Workflow for the anhydrous synthesis of 1-(Adamantan-1-yl)-3-propylurea.

Self-Validating Synthesis Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the prior checkpoint is successfully met.

Phase 1: Preparation & Initiation

-

Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with dry Nitrogen (N₂) or Argon for 10 minutes.

-

Dissolution: Add 1-adamantyl isocyanate (1.0 mmol, 177.2 mg) to the flask. Inject 10 mL of anhydrous Dichloromethane (DCM) via syringe. Stir until completely dissolved.

-

Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 5 minutes.

-

Addition: Using a micro-syringe, add propylamine (1.1 mmol, ~90.5 µL) dropwise over 2 minutes.

-

Causality: Slow addition prevents localized heating and minimizes the risk of amine volatilization.

-

Phase 2: Maturation & Validation

-

Maturation: Remove the ice bath. Allow the reaction mixture to warm to room temperature (25 °C) and stir continuously for 4 to 6 hours.

-

Checkpoint (TLC Validation): Before quenching, perform Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (1:1) mobile phase.

-

Note: Isocyanates are poorly UV-active. Stain the TLC plate with Potassium Permanganate (KMnO₄) or Ninhydrin. The disappearance of the high-Rf isocyanate spot and the appearance of a strong, lower-Rf urea spot validates completion.

-

Phase 3: Quenching & Isolation

-

Quenching: Dilute the reaction mixture with an additional 10 mL of DCM. Transfer to a separatory funnel.

-

Acid Wash: Wash the organic layer with 10 mL of cold 0.1 M HCl.

-

Causality: The mild acid selectively protonates the excess unreacted propylamine, converting it into a water-soluble ammonium salt that is easily partitioned into the aqueous layer, leaving the neutral urea in the organic phase.

-

-

Neutralization & Drying: Wash the organic layer with 10 mL of saturated aqueous NaCl (brine). Collect the organic layer and dry over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.

-

Concentration: Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product as a white solid.

-

Purification: Triturate the crude solid with 5 mL of cold hexane. Filter the precipitate through a Büchner funnel and dry under high vacuum to afford pure 1-(Adamantan-1-yl)-3-propylurea.

Quantitative Data & Analytical Validation

To ensure experimental reproducibility, compare your physical and spectroscopic data against the established parameters below.

Table 1: Stoichiometry and Physicochemical Properties

| Parameter | 1-Adamantyl Isocyanate | Propylamine | 1-(Adamantan-1-yl)-3-propylurea |

| Role | Electrophile (Limiting) | Nucleophile (Excess) | Target Product |

| CAS Number | 4411-25-0 | 107-10-8 | 73405-14-8 |

| Formula | C₁₁H₁₅NO | C₃H₉N | C₁₄H₂₄N₂O |

| Molecular Weight | 177.24 g/mol | 59.11 g/mol | 236.36 g/mol |

| Equivalents | 1.0 eq | 1.1 eq | N/A (Expected Yield: 85-95%) |

| Physical State | White powder | Colorless liquid | White crystalline solid |

Table 2: Analytical Validation Checkpoints (¹H NMR in CDCl₃)

| Structural Motif | Expected Chemical Shift (δ, ppm) | Multiplicity & Integration | Interpretation |

| Urea N-H Protons | ~ 5.50 - 6.00 ppm | Broad singlets (2H) | Confirms successful urea bond formation. |

| Propyl N-CH₂ | ~ 3.10 ppm | Quartet or Triplet (2H) | Deshielded by the adjacent urea nitrogen. |

| Adamantyl C-H (Bridgehead) | ~ 2.05 ppm | Multiplet (3H) | Characteristic signature of the adamantane cage. |

| Adamantyl CH₂ (Body) | ~ 1.95 & 1.65 ppm | Multiplets (6H + 6H) | Core adamantane methylene protons. |

| Propyl Central CH₂ | ~ 1.50 ppm | Sextet (2H) | Aliphatic chain spacer. |

| Propyl Terminal CH₃ | ~ 0.90 ppm | Triplet (3H) | Terminal methyl group of the propyl chain. |

References

- Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC - NIH. Hwang et al. Discusses the pharmacological utility of adamantyl ureas in targeting sEH.

- 1-(1-ADAMANTYL)-3-PROPYLUREA | Sigma-Aldrich. Material specifications and physicochemical properties for the target compound.

- Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments - PMC. Burmistrov et al. Details the synthetic methodologies and structural properties of adamantyl-based polycyclic ureas.

Sources

- 1. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(1-ADAMANTYL)-3-PROPYLUREA AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XVI. Synthesis and Properties of 1,1'-(Alkane-1,n-diyl)bis{3-[(3,5-dimethyladamantan-1-yl)methyl]ureas} - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Evaluating 1-(Adamantan-1-yl)-3-propylurea, a Putative Soluble Epoxide Hydrolase Inhibitor, in Rodent Models of Hypertension

An Application & Protocol Guide for Researchers

Abstract: This document provides a comprehensive guide for researchers on the preclinical evaluation of 1-(Adamantan-1-yl)-3-propylurea in established rodent models of hypertension. While specific data on this molecule is emerging, its structure, featuring a bulky adamantane group linked to a urea moiety, strongly suggests it belongs to the class of potent and selective soluble epoxide hydrolase (sEH) inhibitors. This guide is therefore built upon the well-established principles and protocols used for analogous sEH inhibitors, providing a robust framework for its investigation as a potential antihypertensive agent. We will delve into the underlying mechanism of action, provide detailed step-by-step protocols for in vivo studies using the Spontaneously Hypertensive Rat (SHR) model, and offer expert insights into data interpretation and troubleshooting.

Introduction: The Rationale for sEH Inhibition in Hypertension

Hypertension is a critical risk factor for cardiovascular disease. A key endogenous pathway involved in blood pressure regulation is the cytochrome P450 (CYP) epoxygenase pathway, which metabolizes arachidonic acid to produce epoxyeicosatrienoic acids (EETs). EETs are potent vasodilators and possess anti-inflammatory properties, contributing to cardiovascular homeostasis. However, the beneficial effects of EETs are curtailed by their rapid hydrolysis into less active dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH).

The inhibition of sEH emerges as a compelling therapeutic strategy. By preventing the degradation of EETs, sEH inhibitors effectively increase the bioavailability of these vasodilatory compounds, leading to reduced vascular resistance and a subsequent lowering of blood pressure. Compounds containing an adamantane group, such as 1-(Adamantan-1-yl)-3-propylurea, are designed for high potency and favorable pharmacokinetic properties, including improved metabolic stability and oral bioavailability, making them attractive candidates for drug development.

Mechanism of Action: The sEH-EET Signaling Pathway

The primary mechanism by which sEH inhibitors lower blood pressure is through the potentiation of the vasodilatory effects of EETs. The diagram below illustrates this signaling cascade.

Figure 2: Experimental Workflow. A phased approach for the preclinical evaluation of the compound.

Part 1: In Vivo Protocol - Spontaneously Hypertensive Rat (SHR) Model

This section provides a detailed protocol for assessing the antihypertensive efficacy of 1-(Adamantan-1-yl)-3-propylurea.

Rationale for Model Selection

The Spontaneously Hypertensive Rat (SHR) is the most widely used genetic model of essential hypertension. These rats develop hypertension without any surgical or chemical intervention, closely mimicking the progression of the disease in humans. This makes the SHR model highly relevant for screening potential antihypertensive drugs.

Materials and Reagents

-

Test Compound: 1-(Adamantan-1-yl)-3-propylurea

-

Animals: Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.

-

Vehicle: A suitable vehicle for oral administration. A common choice is a solution of 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in water with 0.1% Tween 80. The vehicle must be tested alone to ensure it has no effect on blood pressure.

-

Equipment:

-

Blood pressure measurement system (e.g., CODA tail-cuff system or radiotelemetry transmitters).

-

Oral gavage needles.

-

Analytical balance and vortex mixer.

-

Animal housing with a 12-hour light/dark cycle.

-

Compound Formulation and Dosing

Expert Insight: The adamantane moiety generally improves oral bioavailability. Dosing for novel sEH inhibitors is often initiated based on data from analogous compounds. A starting dose range of 1-10 mg/kg is typical for potent sEH inhibitors in SHR models. A dose-response study is essential for full characterization.

Formulation Protocol:

-

Calculate the required amount of 1-(Adamantan-1-yl)-3-propylurea based on the number of animals, their average weight, and the desired dose (e.g., 3 mg/kg).

-

Weigh the compound accurately.

-

Prepare the vehicle solution (e.g., 0.5% HPMC / 0.1% Tween 80 in sterile water).

-

Gradually add the powdered compound to the vehicle while vortexing to create a homogenous suspension. Prepare fresh on the day of dosing.

| Parameter | Recommendation | Rationale |

| Vehicle | 0.5% HPMC, 0.1% Tween 80 in water | Ensures a stable and homogenous suspension for accurate dosing. Inert and widely used. |

| Route | Oral Gavage (p.o.) | Mimics the intended clinical route of administration for chronic hypertension treatment. |

| Dose Range | 1, 3, 10 mg/kg | Covers a range to establish a dose-response relationship. |

| Dosing Volume | 5 mL/kg | A standard volume for oral gavage in rats to ensure safety and accuracy. |

Experimental Protocol (Tail-Cuff Method)

-

Animal Acclimatization (1 week):

-

House the SHR rats in a temperature- and humidity-controlled environment with a 12h/12h light/dark cycle.

-

For 3-5 days prior to the study, train the animals by placing them in the restrainers used for tail-cuff measurements. This minimizes stress-induced blood pressure elevation.

-

-

Baseline Blood Pressure Measurement (Day 0):

-

On the day of the experiment, allow the rats to acclimate to the room for at least 30 minutes.

-

Gently place each rat into a restrainer on a warming platform.

-

Perform a baseline blood pressure reading. This typically involves 10-15 measurement cycles per animal. Record the systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP).

-

-

Drug Administration:

-

Randomize the animals into groups (e.g., Vehicle, 1 mg/kg, 3 mg/kg, 10 mg/kg).

-

Administer the prepared compound suspension or vehicle via oral gavage.

-

-

Post-Dose Blood Pressure Monitoring:

-

Measure blood pressure at several time points post-administration to capture the peak effect and duration of action. A typical schedule would be at 1, 2, 4, 8, and 24 hours post-dose.

-

Follow the same measurement procedure as for the baseline reading.

-

Data Collection and Analysis

The primary endpoint is the change in blood pressure from baseline.

Data Analysis:

-

Calculate the change in Mean Arterial Pressure (ΔMAP) for each animal at each time point (ΔMAP = MAP_timepoint - MAP_baseline).

-

Average the ΔMAP for all animals within a treatment group.

-

Use a statistical test (e.g., two-way ANOVA with post-hoc analysis) to compare the blood pressure-lowering effect of the treatment groups against the vehicle group. A p-value < 0.05 is typically considered statistically significant.

Sample Data Presentation:

| Treatment Group | Dose (mg/kg) | Peak ΔMAP (mmHg) at 4h | % Reduction from Baseline |

| Vehicle | - | -5.2 ± 2.1 | ~3% |

| Compound X | 1 | -15.8 ± 3.5 | ~9% |

| Compound X | 3 | -30.5 ± 4.2 | ~17% |

| Compound X | 10 | -45.1 ± 5.0 | ~25% |

| Data are presented as Mean ± SEM. p < 0.05 vs. Vehicle. (Note: This is illustrative data). |

Part 2: Troubleshooting and Expert Insights

-

High Data Variability: Blood pressure is a highly variable physiological parameter. Extensive animal training and acclimatization are the most critical steps to reduce variability caused by stress.

-

Lack of Efficacy: If no significant blood pressure reduction is observed, consider the following:

-

Poor Bioavailability: The compound may not be absorbed efficiently. A pharmacokinetic study to measure plasma drug concentrations is recommended.

-

Insufficient Potency: The compound's IC50 against sEH may be too high. Re-evaluate the in vitro data.

-

Rapid Metabolism: The compound may be cleared too quickly to exert a sustained effect.

-

-

Telemetry vs. Tail-Cuff: While the tail-cuff method is suitable for screening, radiotelemetry is the gold standard. It allows for continuous, 24-hour monitoring of conscious, unrestrained animals, eliminating restraint stress and providing much richer datasets, including effects on heart rate and circadian blood pressure patterns.

Conclusion

1-(Adamantan-1-yl)-3-propylurea represents a promising structure within the class of sEH inhibitors for hypertension. The protocols and insights provided in this guide offer a robust framework for its systematic in vivo evaluation. By leveraging the well-established SHR model and focusing on meticulous experimental technique and data analysis, researchers can effectively determine the therapeutic potential of this compound and advance its development as a novel antihypertensive agent.

References

-

Imig, J. D. (2020). Epoxyeicosatrienoic acids and hypertension: a 2020 perspective. Hypertension, 75(4), 896-904. [Link]

-

Shen, Y., & Du, Y. (2022). Soluble epoxide hydrolase: A promising therapeutic target for cardiovascular diseases. Frontiers in Pharmacology, 13, 989490. [Link]

-

Pinto, Y. M., Paul, M., & Ganten, D. (1998). Lessons from rat models of hypertension: from Goldblatt to genetic engineering. Cardiovascular Research, 39(1), 77-88. [Link]

-

Hwang, S. H., Tsai, H. J., & Hammock, B. D. (2011). Orally bioavailable potent soluble epoxide hydrolase inhibitors. Journal of medicinal chemistry, 54(11), 3889-3902. [Link]

-

Kurtz, T. W., Griffin, K. A., Bidani, A. K., Davisson, R. L., & Hall, J. E. (2005). Recommendations for blood pressure measurement in humans and experimental animals: Part 2: blood pressure measurement in experimental animals: a statement for professionals from the subcommittee of professional and public education of the American Heart Association Council on High Blood Pressure Research. Hypertension, 45(2), 299-310. [Link]

Application Note: Adamantyl Ureas in Metabolic Disease Research

Introduction & Mechanistic Grounding

Metabolic syndrome—encompassing insulin resistance, hepatic steatosis, and hypertension—presents a complex pathophysiological web. In recent years, adamantyl ureas have emerged as highly potent, selective pharmacological tools for dissecting and treating these metabolic dysfunctions. Their primary utility lies in the targeted inhibition of Soluble Epoxide Hydrolase (sEH) and 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) [1].

The Causality of the Adamantyl Pharmacophore: The rational design of these inhibitors relies on the unique structural properties of the adamantane cage. This bulky, highly lipophilic hydrocarbon perfectly occupies the deep, hydrophobic binding pockets of target enzymes[1]. In the case of sEH, the urea moiety acts as a primary pharmacophore, mimicking the transition state of the epoxide substrate and forming stable hydrogen bonds with the catalytic residues (Tyr383, Tyr466, and Asp335)[2]. The adamantyl group acts as a secondary pharmacophore, anchoring the inhibitor to achieve picomolar to low-nanomolar binding affinities[3].

By inhibiting sEH, adamantyl ureas (e.g., AUDA, t-AUCB) prevent the rapid degradation of endogenous epoxyeicosatrienoic acids (EETs) into biologically inactive dihydroxyeicosatrienoic acids (DHETs)[4]. Elevated EETs exert profound anti-inflammatory, vasodilatory, and insulin-sensitizing effects, directly counteracting metabolic phenotypes such as diabetic nephropathy[5] and hyperhomocysteinemia-induced hepatic steatosis[6].

Fig 1: Mechanism of sEH inhibition by adamantyl ureas preserving protective EETs.

Quantitative Data: Pharmacological Profiles

To select the appropriate adamantyl urea for your specific metabolic model, researchers must balance target affinity with pharmacokinetic stability. Below is a summary of the most widely utilized adamantyl urea derivatives in metabolic research.

| Compound | Primary Target | Pharmacological Role in Metabolic Disease | IC50 / Ki |

| AUDA | sEH | Attenuates diabetic nephropathy and hypertension[5] | ~3.0 nM |

| t-AUCB | sEH | Reduces systemic inflammation and renal fibrosis[7] | ~1.5 nM |

| AEPU | sEH | Improves vascular health; highly metabolically stable[4] | ~2.5 nM |

| APAU | sEH | Reverses insulin resistance in metabolic syndrome[2] | ~0.8 nM |

| Adamantyl-carboxamides | 11β-HSD1 | Reduces local cortisol; targets obesity and diabetes[1] | < 10 nM |

Experimental Protocols

Protocol 1: In Vitro sEH Inhibition Assay (Fluorescent CMNPC Assay)

Objective: Determine the IC50 of novel adamantyl ureas to validate target affinity prior to in vivo deployment. Causality: Utilizing CMNPC (cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxyran-2-yl)methylcarbonate) provides a highly sensitive, continuous fluorescent readout. As sEH cleaves the epoxide, it releases a fluorescent reporter, allowing real-time kinetic monitoring[2].

Step-by-Step Methodology:

-

Enzyme Preparation: Dilute recombinant human sEH to a final concentration of ~1 nM in 100 mM sodium phosphate buffer (pH 7.4) containing 0.1 mg/mL BSA to stabilize the enzyme and prevent non-specific plastic binding[2].

-

Inhibitor Titration: Prepare a 10-point serial dilution of the adamantyl urea (e.g., AUDA) in DMSO. Add to the enzyme mixture such that the final inhibitor concentration ranges from 0.4 pM to 100,000 nM. Ensure final DMSO concentration does not exceed 1%[2].

-

Incubation: Incubate the enzyme-inhibitor mixture at 30 °C for 5 minutes to allow the slow, tight-binding adamantyl urea to reach equilibrium with the sEH active site.

-

Substrate Addition: Add CMNPC substrate to a final concentration of 5 μM to initiate the reaction[2].

-

Kinetic Readout: Measure fluorescence (Excitation: 330 nm, Emission: 465 nm) continuously for 10 minutes using a microplate reader.

-

Self-Validation System: Always run a parallel vehicle control (1% DMSO) to establish maximum enzyme velocity (Vmax), and a known reference inhibitor (e.g., t-AUCB) to validate assay sensitivity and rule out false positives from auto-fluorescence.

Protocol 2: In Vivo Evaluation of Adamantyl Ureas in Diet-Induced Hepatic Steatosis

Objective: Assess the efficacy of adamantyl ureas in reversing high-fat diet (HFD) or hyperhomocysteinemia (HHcy)-induced metabolic dysfunction[6]. Causality: The oral bioavailability of adamantyl ureas can be limited by their crystalline lattice and low aqueous solubility[3]. Formulating in PEG400 or utilizing ester prodrugs ensures adequate systemic exposure[4].

Step-by-Step Methodology:

-

Model Induction: Feed 6-week-old male C57BL/6 mice a high-methionine diet (HMD) or high-fat diet (HFD) for 8 weeks to establish the metabolic syndrome/steatosis model[6].

-

Compound Formulation: Dissolve the adamantyl urea (e.g., TPPU or AUDA) in a vehicle of PEG400/Tween-80/Saline (10:10:80) to overcome lipophilic solubility barriers.

-

Administration: Administer the formulated inhibitor via drinking water (0.8 mg/kg/day) or daily oral gavage for 4 weeks[6].

-

Metabolic Profiling: Conduct Glucose Tolerance Tests (GTT) and Insulin Tolerance Tests (ITT) during week 11 to assess systemic insulin sensitivity.

-

Tissue Harvest: Euthanize animals; rapidly harvest and snap-freeze the liver and kidney in liquid nitrogen to halt endogenous lipid metabolism. Collect plasma using EDTA-coated tubes.

-